1H-Pyrazole-4-carbaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

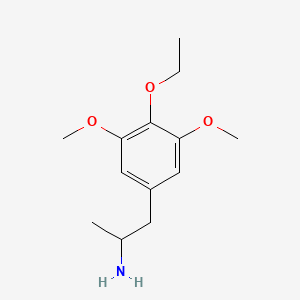

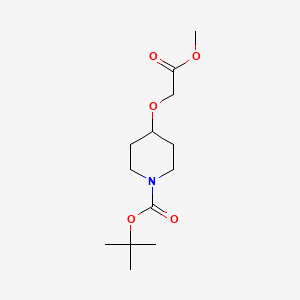

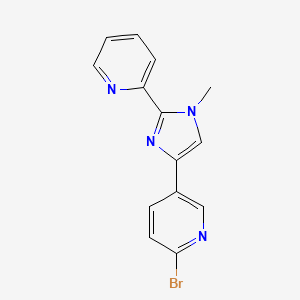

1H-Pyrazole-4-carbaldehyde hydrochloride is a compound with the CAS Number: 1197230-88-8 . It is a solid substance that should be stored in a refrigerator . It has a molecular weight of 132.55 .

Synthesis Analysis

Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in syntheses of some enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents . Unfortunately, a reliable and scalable synthetic procedure of this compound has not been described to date .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbaldehyde hydrochloride is represented by the Inchi Code: 1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H .

Chemical Reactions Analysis

One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .

Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbaldehyde hydrochloride has a molecular weight of 132.55 . It is a solid substance that should be stored in a refrigerator .

Applications De Recherche Scientifique

Pyrazoles have a wide range of applications in various fields :

- Medicinal Chemistry : Pyrazoles are used in the synthesis of various drugs due to their diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .

- Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .

- Agrochemistry : Some pyrazoles have herbicidal properties .

- Coordination Chemistry : Pyrazoles can act as ligands, forming complexes with metals .

- Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in various chemical reactions .

Pyrazoles have a wide range of applications in various fields :

- Medicinal Chemistry : Pyrazoles are used in the synthesis of various drugs due to their diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .

- Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .

- Agrochemistry : Some pyrazoles have herbicidal properties .

- Coordination Chemistry : Pyrazoles can act as ligands, forming complexes with metals .

- Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in various chemical reactions .

Safety And Hazards

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

1H-pyrazole-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWZEJJEPAMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-4-carbaldehyde hydrochloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)